2-Methyl-2-undecanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

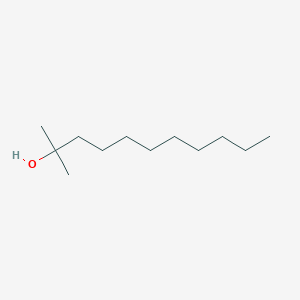

2-Methyl-2-undecanol is a useful research compound. Its molecular formula is C12H26O and its molecular weight is 186.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

2-Methyl-2-undecanol is primarily used as an intermediate in the synthesis of other organic compounds. Its structure allows for various chemical transformations, making it valuable in the production of alcohols, aldehydes, and ketones. The compound can undergo oxidation to form 2-methylundecanal or 2-methylundecanone, and reduction can yield 2-methylundecane.

Surfactant Properties

Due to its hydrophobic long-chain structure, this compound exhibits surfactant properties. It can reduce surface tension in solutions, making it useful in formulations for detergents and emulsifiers.

| Chemical Transformation | Product Formed |

|---|---|

| Oxidation | 2-Methylundecanal or 2-Methylundecanone |

| Reduction | 2-Methylundecane |

Biological Applications

Antifungal Activity

Research indicates that this compound possesses antifungal properties. It disrupts the plasma membrane of fungal cells, inhibiting their growth and leading to cell death. This mechanism of action highlights its potential as a natural antifungal agent in agricultural and pharmaceutical applications.

Toxicology Studies

Studies on the toxicity of this compound suggest that it has a low potential for genotoxicity and reproductive toxicity. The compound has been evaluated using read-across methodologies with related alcohols, showing no significant adverse effects at typical exposure levels . The margin of exposure (MOE) calculations indicate that it is safe for use in various applications .

Medical Applications

Drug Formulations

The compound is being investigated for its potential use in drug formulations due to its solubility properties and ability to enhance the bioavailability of certain drugs. Its hydrophobic nature can aid in the formulation of lipophilic drugs, improving their therapeutic efficacy.

Industrial Applications

Fragrance Industry

this compound is utilized in the fragrance industry for its pleasant odor profile. It is incorporated into perfumes and personal care products, providing a natural-waxy scent that enhances product appeal .

Cosmetic Products

In cosmetics, this compound serves as an emollient and skin-conditioning agent. Its ability to form a barrier on the skin helps retain moisture, making it a valuable ingredient in lotions and creams.

Case Studies

- Antifungal Efficacy Study : A study evaluated the antifungal activity of this compound against various fungal strains. Results demonstrated significant inhibition of growth at concentrations as low as 0.5% w/v, suggesting potential use as a natural preservative in food products.

- Toxicological Assessment : A comprehensive toxicological assessment was conducted using animal models to evaluate repeated dose toxicity. The study found no significant adverse effects at doses up to 200 mg/kg/day, supporting its safety for industrial applications .

- Fragrance Safety Evaluation : An evaluation by the Expert Panel for Fragrance Safety concluded that this compound does not pose a risk for skin sensitization or reproductive toxicity under current usage levels, reinforcing its safety profile for cosmetic formulations .

Eigenschaften

Molekularformel |

C12H26O |

|---|---|

Molekulargewicht |

186.33 g/mol |

IUPAC-Name |

2-methylundecan-2-ol |

InChI |

InChI=1S/C12H26O/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3 |

InChI-Schlüssel |

WQUNVSNKFICLRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(C)(C)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.